molecular formula C15H11NO2 B4202954 Benzonitrile, 4-(2-oxo-2-phenylethoxy)- CAS No. 62585-00-6

Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

Cat. No.: B4202954
CAS No.: 62585-00-6
M. Wt: 237.25 g/mol
InChI Key: YNRSQNVZOZVINS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzonitrile and contains a phenyl group attached to an ethoxy group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- typically involves the reaction of 2-hydroxybenzonitrile with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the benzonitrile group.

    Oxidation and Reduction: The phenyl and ethoxy groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding phenolic and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted benzonitrile derivatives.

    Oxidation: Phenolic and carboxylic acid derivatives.

    Reduction: Reduced forms of the phenyl and ethoxy groups.

Scientific Research Applications

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: A precursor in the synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-.

    4-Cyanophenol: Another benzonitrile derivative with similar chemical properties.

    3-Cyanophenol: A positional isomer with different reactivity and applications.

Uniqueness

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is unique due to its specific chemical structure, which combines a benzonitrile moiety with a phenyl and ethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-phenacyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRSQNVZOZVINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388056
Record name Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62585-00-6
Record name Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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